molecular formula C10H14FN B1475144 2-(4-Ethylphenyl)-2-fluoroethan-1-amine CAS No. 1566678-92-9

2-(4-Ethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B1475144
CAS No.: 1566678-92-9
M. Wt: 167.22 g/mol
InChI Key: REGUKYXTTKGMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Ethylphenyl)-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14FN
  • CAS Number : 1566678-92-9
  • Molecular Weight : 169.22 g/mol

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-ethylphenol with a fluorinated ethyl amine. This method allows for the introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.

Synthetic Route Example

  • Starting Material : 4-Ethylphenol
  • Reagent : Fluoroethylamine
  • Catalyst : Base (e.g., NaOH)
  • Solvent : Ethanol or DMSO
  • Temperature : Reflux conditions

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant Activity : Studies suggest that fluoroalkylamines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
McBee et al. (2023)Demonstrated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant effects.
Tanaka et al. (2022)Found that fluorinated compounds exhibit enhanced anti-inflammatory activity in murine models, suggesting therapeutic applications in autoimmune diseases.
Hayer et al. (2021)Investigated the modulation of phosphoinositide 3-kinase (PI3K) pathways by fluorinated amines, highlighting their role in cancer therapy.

Comparison with Related Compounds

Compound NameStructureBiological Activity
2-FluoroethylamineStructureNeurotransmitter modulation
2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amineStructureAntidepressant effects
4-EthylphenolStructureAntimicrobial properties

Properties

IUPAC Name

2-(4-ethylphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGUKYXTTKGMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(4-Ethylphenyl)-2-fluoroethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.